4-ethoxy-N-phenylbenzamide

Medicinal Chemistry Analytical Chemistry Drug Discovery

Uncharacterized N-phenylbenzamide analogs risk experimental variability. 4-Ethoxy-N-phenylbenzamide provides validated analytical references: • 1D ¹H NMR spectrum (BMRB bmse011718) for sample integrity verification. • Single-crystal X-ray structure (CCDC 1516414) for accurate docking & pharmacophore modeling. • Consistent ≥98% purity ensures batch-to-batch reproducibility. Ideal for EV71 inhibitor SAR studies, HPLC method development, and fragment-based screening.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 15437-13-5
Cat. No. B096852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-phenylbenzamide
CAS15437-13-5
Synonyms4-ETHOXY-N-PHENYLBENZAMIDE
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)
InChIKeyVCHIXAVDNIQOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Properties and Procurement Overview


4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5) is a synthetic organic compound belonging to the N-phenylbenzamide class, a privileged scaffold in medicinal chemistry research due to its wide range of biological activities [1]. It is characterized by a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol . Its structure consists of a benzamide core with an ethoxy substituent at the para position of the phenyl ring, which is a key determinant of its physicochemical and potential biological properties [1].

N-phenylbenzamide research scaffold
4-ethoxy substitution pattern
Validated QC references (NMR + XRD)
Supports fragment screening and structure-guided design

Risks of Unverified Analog Substitution


The N-phenylbenzamide scaffold is a versatile but highly sensitive pharmacophore, where minor structural modifications can lead to significant changes in biological activity, selectivity, and physicochemical properties. For example, within the class of Enterovirus 71 (EV71) inhibitors, closely related N-phenylbenzamide derivatives exhibit IC50 values ranging from 0.57 µM to over 12 µM, and cytotoxicity profiles can vary by an order of magnitude [1]. The specific ethoxy substitution pattern of 4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5) is therefore critical. Interchanging this compound with a generic, less characterized N-phenylbenzamide analog without rigorous comparative data risks invalidating experimental results, leading to false conclusions, wasted resources, and potential delays in research programs. The quantitative evidence below demonstrates precisely where 4-Ethoxy-N-phenylbenzamide possesses verifiable, differentiating characteristics.

Target compound
4-Ethoxy-N-phenylbenzamide with validated NMR and XRD reference data
Regioisomer risk
3-ethoxy regioisomer may alter TPSA and permeability predictions
QC data gap
Generic N-phenylbenzamide analogs may lack standardized NMR QC reference data
Class evidence risk
Class-level antiviral evidence may not transfer directly to uncharacterized analogs

Quantitative Differentiation Evidence


Regioisomer Physicochemical Comparison

The position of the ethoxy group on the phenyl ring is a critical differentiator. A computed property comparison between the 4-ethoxy regioisomer (target compound) and its 3-ethoxy-N-phenylbenzamide analog reveals a significant difference in topological polar surface area (TPSA) and a subtle difference in lipophilicity (XLogP3). These differences directly impact chromatographic behavior, passive membrane permeability predictions, and solubility profiles, which are key considerations for assay development and compound handling [1].

Regioisomer TPSA
Head-to-head
38.3 Ų vs 29.1 Ų
(Δ 9.2 Ų, +31.6%)
Higher TPSA may influence solubility and permeability predictions
Computed property; experimental validation advised
Medicinal Chemistry Analytical Chemistry Drug Discovery

Validated NMR Reference Data for QC

The compound's structural identity and purity are confirmed by high-resolution NMR data deposited in the Biological Magnetic Resonance Bank (BMRB). This entry includes a 1D 1H NMR spectrum acquired under well-defined conditions, providing a validated reference for researchers conducting fragment-based screening campaigns. This level of characterization is not universally available for all N-phenylbenzamide analogs, offering a distinct advantage in data reproducibility and compound validation [1].

NMR QC Reference
Head-to-head
600 MHz 1H, DMSO-d6, BMRB bmse011718
Standardized spectral data supports QC workflows
Verify against instrument-specific calibration
NMR Spectroscopy Fragment Screening Quality Control

EV71 Antiviral Class-Level Evidence

While specific IC50 data for 4-Ethoxy-N-phenylbenzamide against EV71 is not available, the compound serves as a core scaffold for a well-characterized class of inhibitors. A direct analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrates potent antiviral activity with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 µM against EV71 strains and exhibits low cytotoxicity (TC50 = 620 µM), which is 20-fold better than the control drug pirodavir (TC50 = 31 ± 2.2 µM) [1]. This class-level evidence positions 4-Ethoxy-N-phenylbenzamide as a valuable starting point for synthesizing and evaluating novel EV71 inhibitors, especially given the known activity of structurally related 4-alkoxybenzamides.

EV71 Class Activity
Class-level
Analog IC50 5.7–12 µM; TC50 620 µM vs pirodavir 31 µM
Reported scaffold-class antiviral context; not directly tested
Data to verify; analog-derived inference
Antiviral Research Medicinal Chemistry Infectious Disease

Single-Crystal X-ray Structure

The three-dimensional structure of 4-Ethoxy-N-phenylbenzamide has been determined by single-crystal X-ray diffraction, and the crystallographic data (CCDC 1516414) is available for download. This allows researchers to perform accurate molecular modeling, docking studies, and structure-based drug design. In contrast, many simple benzamide analogs lack a publicly available crystal structure, limiting the precision of computational analyses [1].

Crystal Structure
Head-to-head
CCDC 1516414
Validated 3D coordinates support computational modeling
Review for specific docking parameters
Structural Biology Crystallography Computational Chemistry

Research and Industrial Applications


EV71 Antiviral Candidate Synthesis

Given the established class-level efficacy of 4-alkoxy N-phenylbenzamide derivatives against Enterovirus 71 (EV71), 4-Ethoxy-N-phenylbenzamide is an optimal starting material for medicinal chemistry programs aiming to develop novel anti-EV71 therapeutics. As demonstrated by Ji et al., closely related analogs exhibit potent IC50 values (5.7–12 µM) and favorable selectivity indices [1]. Researchers can leverage this scaffold to synthesize a focused library of derivatives with modifications to the phenyl or amide moieties to explore structure-activity relationships and improve potency.

Fragment-Based Screening QC Standard

The availability of a validated 1D 1H NMR spectrum under standardized conditions (BMRB entry bmse011718) makes 4-Ethoxy-N-phenylbenzamide an excellent reference compound for quality control in NMR-based fragment screening campaigns [1]. Research groups can use this data to calibrate their own instrumentation, validate sample integrity, and benchmark the performance of new fragment libraries, ensuring reproducibility and reducing the risk of false positives or negatives due to compound degradation or misidentification.

Structure-Based Drug Design Input

The existence of a high-quality single-crystal X-ray structure (CCDC 1516414) provides a precise three-dimensional model of the compound's conformation [1]. This data is invaluable for computational chemists and structural biologists conducting molecular docking simulations, pharmacophore model generation, and binding mode analysis. The precise atomic coordinates allow for more accurate predictions of how this scaffold interacts with biological targets, guiding rational drug design efforts and minimizing reliance on less accurate homology models or energy-minimized structures.

HPLC/UPLC Method Development

The well-defined and differentiated physicochemical properties of 4-Ethoxy-N-phenylbenzamide, particularly its XLogP3 (3.0) and TPSA (38.3 Ų), make it a suitable analyte for developing and validating reversed-phase HPLC or UPLC methods [1]. Its intermediate lipophilicity and distinct UV absorbance profile allow it to be used as a model compound to optimize separation parameters, test column performance, and establish system suitability criteria in analytical chemistry laboratories.

Application
Selection Property
Validation Focus
EV71 inhibitor synthesis research
4-alkoxybenzamide scaffold
EV71 antiviral assay validation
Fragment screening QC reference
BMRB-validated NMR spectrum
Instrument calibration and sample integrity
Structure-based design studies
CCDC crystallographic data
Docking and pharmacophore model accuracy
Analytical method development
Defined XLogP3 and TPSA
Column performance and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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